molecular formula C25H26N4O4 B2637897 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539841-36-6

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2637897
CAS No.: 539841-36-6
M. Wt: 446.507
InChI Key: ZYOQTQKSTDREAO-UHFFFAOYSA-N
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Description

The compound 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazolinone derivative characterized by a bicyclic core fused with substituted phenyl groups. Triazoloquinazolinones are known for diverse biological activities, including receptor antagonism and antihistamine effects, as observed in structurally related compounds .

Properties

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-4-33-20-13-10-16(14-21(20)32-3)23-22-18(6-5-7-19(22)30)26-25-27-24(28-29(23)25)15-8-11-17(31-2)12-9-15/h8-14,23H,4-7H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOQTQKSTDREAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazolinone class of compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound with a focus on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

  • Molecular Formula : C23H27N5O4
  • Molecular Weight : 425.49 g/mol
  • SMILES Notation : CC(C1=CC=C(C=C1)OC)C(=O)N=NC@HC(C(C)=O)(C)C

Biological Activity Overview

Research indicates that compounds within the triazoloquinazolinone class exhibit significant antiproliferative activity against various cancer cell lines. The specific compound under review has been shown to possess several biological activities:

  • Antiproliferative Activity :
    • In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The reported IC50 values range from 30 to 60 nM depending on the cell line tested .
  • Mechanism of Action :
    • The primary mechanism through which this compound exerts its antiproliferative effects involves the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • Induction of Apoptosis :
    • The compound has been found to activate caspase pathways (specifically caspase-9), which are critical for the apoptotic process. Studies indicate a decrease in Bcl-2 expression following treatment, further confirming its role in promoting apoptosis .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Table 1: Summary of Antiproliferative Activities Against Various Cancer Cell Lines

Cell LineIC50 (nM)Mechanism of Action
HeLa30Tubulin inhibition
A54943Apoptosis induction
HT-2960Cell cycle arrest

Case Study Analysis

A notable study published in MDPI highlighted the comparison of this compound with other known anticancer agents like Combretastatin A-4 (CA-4). The findings indicated that while CA-4 exhibited stronger antiproliferative activity against certain cell lines, the triazoloquinazolinone derivative displayed a unique profile with significant potency against resistant cancer types .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazoloquinazolinones exhibit promising anticancer properties. For instance, studies have shown that modifications to the phenyl rings can enhance binding affinity to specific protein targets involved in cancer progression. The structure-activity relationship (SAR) of these compounds has been extensively investigated to optimize their efficacy against various cancer cell lines .

Inhibition of Protein Kinases

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has been explored for its ability to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division. Compounds in this class have shown IC50 values indicative of potent inhibitory activity against Plk1 . This inhibition can disrupt cancer cell proliferation and is a significant area of research for developing targeted cancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that certain derivatives possess activity against a range of bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Synthetic Utility

The synthesis of 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Condensation Reactions : The initial step typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives.
  • Cyclization : Following condensation, cyclization occurs under controlled conditions to form the triazoloquinazolinone core.
  • Final Modifications : Further functionalization can be performed to enhance biological activity or modify physical properties.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Case Study 1 : A derivative was synthesized and tested for anticancer activity against breast cancer cell lines. Results showed significant inhibition of cell growth compared to control groups.
  • Case Study 2 : Another study focused on the compound's role as a Plk1 inhibitor in non-small cell lung cancer models. The results indicated that the compound effectively reduced tumor growth in vivo.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)-9-phenyl-triazoloquinazolinone (RN: AC1NX0Y8)

  • Structure : Features a phenyl group at position 9 and a 4-methoxyphenyl group at position 6 .
  • Comparison : The absence of an ethoxy group in this analogue may reduce lipophilicity compared to the target compound. The 4-methoxy substitution is retained, suggesting shared electronic properties.

9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a)

  • Structure : Contains a 4-hydroxyphenyl group at position 9 .
  • Comparison : The hydroxyl group increases polarity, likely raising the melting point (230–231°C) compared to methoxy/ethoxy derivatives. The target compound’s ethoxy group may enhance metabolic stability relative to the hydroxylated analogue.

CGS 15943AI (A2b Receptor Antagonist)

  • Structure : A chloro-substituted triazoloquinazoline with a furyl group .
  • Comparison: While CGS 15943AI demonstrates receptor specificity, the target compound’s methoxy/ethoxy substituents could modulate selectivity for other targets, such as histamine or adenosine receptors.

Physicochemical Properties

Compound Substituents (Positions) Melting Point (°C) Key Functional Groups
Target Compound 4-Ethoxy-3-methoxy (9), 4-methoxy (2) Not reported Ether, methoxy
6-(4-Methoxyphenyl)-9-phenyl 4-Methoxy (6), phenyl (9) Not reported Methoxy, phenyl
13a 4-Hydroxy (9) 230–231 Hydroxyl
CGS 15943AI Chloro, furyl Not reported Chloro, heteroaryl

Key Observations :

  • Hydroxyl groups (e.g., 13a ) increase polarity and melting points, whereas alkoxy groups (methoxy/ethoxy) enhance lipophilicity.
  • The target compound’s ethoxy group may confer intermediate solubility between hydroxylated and fully nonpolar analogues.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

The compound is synthesized via multi-step routes, often involving condensation of triazole and quinazoline precursors. Microwave-assisted synthesis significantly improves efficiency, reducing reaction times (e.g., from 24 hours to 2–4 hours) and increasing yields (up to 97%) compared to conventional heating. Key steps include:

  • Cyclocondensation of substituted phenylhydrazines with ketones under acidic conditions.
  • Use of eco-friendly solvents (e.g., ethanol/water mixtures) to minimize environmental impact. Monitoring via TLC ensures purity, with final purification by recrystallization (e.g., using methanol or DMF) .

Q. How is the compound structurally characterized, and what spectroscopic methods are critical for validation?

Structural confirmation relies on:

  • NMR spectroscopy : Distinct signals for methoxy (δ 3.7–3.9 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), and aromatic protons (δ 6.8–7.5 ppm) .
  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1270 cm⁻¹ (C-O-C ether linkage).
  • HRMS : Molecular ion peaks matching the exact mass (e.g., m/z 505.18 for C₂₈H₂₈N₄O₅) .

Q. What in vitro assays are recommended for initial biological screening?

Standard protocols include:

  • Antimicrobial activity : Agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values compared to reference drugs like ciprofloxacin .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), measuring IC₅₀ values. Dose ranges typically span 1–100 µM, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Key strategies include:

  • Substituent modification : Replacing the ethoxy group with fluorinated moieties (e.g., difluoromethoxy) to enhance lipophilicity and target binding .
  • Ring substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl rings to modulate electronic effects and improve enzyme inhibition (e.g., against topoisomerase II) .
  • Bioisosteric replacement : Swapping the triazole ring with tetrazole to alter hydrogen-bonding interactions .

Q. How can contradictory biological data between studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to ensure reproducibility .
  • Compound purity : Verify purity (>95%) via HPLC before testing, as impurities (e.g., unreacted precursors) can skew results .
  • Solvent effects : Use DMSO concentrations <0.1% in cell-based assays to avoid cytotoxicity artifacts .

Q. What computational methods are effective for predicting target interactions and binding modes?

Combine:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydrofolate reductase (DHFR). Focus on binding energy (ΔG) and key residues (e.g., Phe92, Leu55 in DHFR) .
  • Molecular dynamics simulations : Analyze stability of ligand-target complexes over 50–100 ns trajectories (AMBER or GROMACS) .
  • Surface plasmon resonance (SPR) : Validate binding affinity (KD) in real-time for high-priority candidates .

Q. What strategies address solubility and stability limitations in pharmacological studies?

  • Salt formation : Prepare hydrochloride salts to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release and enhanced bioavailability .
  • Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

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